![molecular formula C10H12N2O6S B2586990 4-{[(4-Nitrophenyl)sulfonyl]amino}butanoic acid CAS No. 85844-99-1](/img/structure/B2586990.png)
4-{[(4-Nitrophenyl)sulfonyl]amino}butanoic acid
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Overview
Description
4-{[(4-Nitrophenyl)sulfonyl]amino}butanoic acid is a chemical compound used for proteomics research . It has a molecular formula of C10H12N2O6S and a molecular weight of 288.28 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters like melting point, boiling point, and density. Unfortunately, the search results do not provide specific values for these properties for this compound .Scientific Research Applications
Stereoselective Synthesis
A study by Lupi et al. (2009) demonstrated a highly stereoselective intramolecular alpha-arylation process of self-stabilized non-racemic enolates, leading to the synthesis of alpha-quaternary alpha-amino acid derivatives. This process involves the conversion of N-(4-nitrobenzene)sulfonyl-alpha-amino acid tert-butyl esters into corresponding N-alkyl-alpha-(4-nitrophenyl)-alpha-amino esters, showcasing the application in creating complex amino acid derivatives with potential in pharmaceutical development (Lupi, Penso, Foschi, Gassa, Mihali, & Tagliabue, 2009).
Electrochemical Reduction Studies
Pilard et al. (2001) explored the electrochemical reduction of p-nitrophenyl methyl sulfone and its derivatives, revealing that electrogenerated radical anions of these compounds do not undergo classic two-electron cleavage. This finding has implications for understanding the reactivity and stability of sulfone-based compounds in electrochemical processes, contributing to their application in synthetic organic chemistry and material science (Pilard, Fourets, Simonet, Klein, & Peters, 2001).
Synthesis of Non-natural Amino Acids
Monteiro et al. (2010) presented methods for synthesizing novel nonproteinogenic amino acids, specifically N-ethyl-N-(4-nitrophenyl-sulfonyl)-α,β-dehydroamino acid derivatives. These methods enable the production of new non-natural amino acids, expanding the toolkit for drug development and biochemical research (Monteiro, Kołomańska, & Suárez, 2010).
Material Science Applications
Mehdipour‐Ataei and Hatami (2007) investigated the synthesis of aromatic poly(sulfone sulfide amide imide)s, a new class of soluble thermally stable polymers. This research highlights the potential of sulfonamide-based monomers in creating advanced materials with enhanced thermal stability and solubility properties, suitable for high-performance applications in electronics and aerospace industries (Mehdipour‐Ataei & Hatami, 2007).
Antimicrobial Activity
Zareef, Iqbal, and Arfan (2008) achieved the novel cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to their corresponding 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones using polyphosphate ester (PPE). This study not only showcases a methodological advancement in organic synthesis but also the antimicrobial potential of the synthesized compounds, indicating their possible use in developing new antimicrobial agents (Zareef, Iqbal, & Arfan, 2008).
Mechanism of Action
The mechanism of action of 4-{[(4-Nitrophenyl)sulfonyl]amino}butanoic acid is not specified in the search results. The mechanism of action usually refers to how a compound interacts with biological systems, which is highly context-dependent. As this compound is used in proteomics research , it might interact with proteins in specific ways, but further information would be needed to elaborate on this.
Future Directions
The future directions in the research and application of 4-{[(4-Nitrophenyl)sulfonyl]amino}butanoic acid are not specified in the search results. Given its use in proteomics research , potential future directions could involve the development of new research methods or applications in the study of proteins.
properties
IUPAC Name |
4-[(4-nitrophenyl)sulfonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O6S/c13-10(14)2-1-7-11-19(17,18)9-5-3-8(4-6-9)12(15)16/h3-6,11H,1-2,7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRSMHPZWJZEHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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